molecular formula C15H12FN3OS B5613934 3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No. B5613934
M. Wt: 301.3 g/mol
InChI Key: KENFCKNCBPSIPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions, highlighting the versatility and complexity of synthesizing such molecules. For example, a related compound was synthesized through a three-component reaction involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature, demonstrating the compound's intricate synthesis process and the use of water as a green solvent (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the compound's structural intricacies. Computational chemistry methods further support these findings, offering a deeper understanding of the molecular configurations and their electronic properties, as demonstrated in the synthesis and analysis of closely related compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

The compound's reactivity can be inferred from similar structures, which undergo various chemical reactions, leading to the synthesis of novel derivatives. These reactions often involve interactions with different reagents, providing a pathway to diverse chemical entities with potential bioactive properties. The study of these reactions contributes to the understanding of the compound's chemical behavior and potential applications in various fields (Kolisnyk et al., 2015).

properties

IUPAC Name

3-amino-6-(4-fluorophenyl)-5-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-7-6-10-11(17)13(14(18)20)21-15(10)19-12(7)8-2-4-9(16)5-3-8/h2-6H,17H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENFCKNCBPSIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C3=CC=C(C=C3)F)SC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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